Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate
Description
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-4-8-16(9-5-12)10-6-13(18)7-11-16/h12H,4-11H2,1-3H3,(H,17,19) |
InChI Key |
PUNJFXDZFBODIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the formation of the carbamate group on a spirocyclic ketone precursor. The key step is the nucleophilic substitution or amidation reaction where the tert-butyl carbamate moiety is introduced onto the 3-oxospiro[5.5]undecan-9-yl scaffold.
Detailed Reaction Conditions and Optimization
A recent study investigated various bases, solvents, temperatures, and reagent equivalents to optimize the yield of carbamate derivatives structurally similar to this compound. The following table summarizes the effect of different bases and solvents on the yield of the carbamate formation reaction, adapted from related spirocyclic carbamate synthesis data:
| Entry | Base | Solvent | Temp (°C) | Base equiv. | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (Et3N) | Acetonitrile (CH3CN) | 85 | 1.0 | 24 |
| 2 | Diisopropylethylamine (i-Pr2NEt) | CH3CN | 85 | 1.0 | 20 |
| 3 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | CH3CN | 85 | 1.0 | 10 |
| 4 | Potassium carbonate (K2CO3) | CH3CN | 85 | 1.0 | 89 |
| 5 | Cesium carbonate (Cs2CO3) | CH3CN | 85 | 1.0 | 93 |
| 6 | None | CH3CN | 85 | - | Trace |
| 7 | K2CO3 | Tetrahydrofuran (THF) | 85 | 1.0 | 60 |
| 8 | K2CO3 | Dimethylformamide (DMF) | 85 | 1.0 | 50 |
| 9 | K2CO3 | Dimethyl sulfoxide (DMSO) | 85 | 1.0 | 49 |
| 10 | K2CO3 | 1,4-Dioxane | 85 | 1.0 | 86 |
This data indicates that potassium carbonate and cesium carbonate in acetonitrile at 85 °C provide the highest yields (89-93%) for carbamate formation, highlighting the importance of base strength and solvent polarity in optimizing the reaction.
Reaction Protocol Example
A typical preparation procedure includes:
- Dissolving the spirocyclic ketone precursor in acetonitrile.
- Adding potassium carbonate (1.0 equivalent) as the base.
- Adding tert-butyl carbamate or its equivalent nucleophile.
- Heating the mixture at 85 °C under stirring for several hours.
- Monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.
- Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the product is purified by recrystallization or column chromatography.
Purification and Yield Optimization
Purification solvents and conditions also affect the final purity and yield. The following table summarizes solvent systems used for recrystallization of similar carbamate compounds, along with yields and purities:
| Entry | Solvent System (Volume Ratio) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Isopropanol/petroleum ether (1:3) | 22 | 12 | 88 | 99.4 |
| 2 | tert-Butyl methyl ether/petroleum ether (1:3) | 22 | 12 | 97 | 90.1 |
| 3 | Ethyl acetate/petroleum ether (1:3) | 22 | 12 | 96 | 93.7 |
| 4 | Ethyl acetate/petroleum ether (1:1) | 22 | 12 | 94 | 99.2 |
Ethyl acetate/petroleum ether mixtures at room temperature provide excellent purity (>99%) and good yields (~94%) for recrystallization of carbamate products.
Advanced Synthetic Techniques
Catalytic Hydrogenation Steps
Hydrogenation using Pd/C catalysts under mild conditions (room temperature, atmospheric H2 pressure) has been employed in related carbamate syntheses to reduce intermediates or protect functional groups, enhancing overall yield and purity. The choice of catalyst and reaction conditions significantly impacts the selectivity and efficiency of these transformations.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Base | Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) | Strong inorganic bases favored |
| Solvent | Acetonitrile (CH3CN) | Polar aprotic solvent preferred |
| Temperature | 85 °C | Elevated temperature improves yield |
| Reaction Time | Several hours (typically 12+) | Monitored by TLC or HPLC |
| Purification | Recrystallization with ethyl acetate/petroleum ether (1:1) | High purity and good yield |
| Yield Range | 89-93% (base and solvent optimized) | High efficiency in optimized conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic scaffolds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-oxospiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate and related spirocyclic or bicyclic carbamates:
Key Observations:
Spiro vs. Bicyclic Frameworks :
- The spiro[5.5]undecane system in the target compound provides greater conformational rigidity compared to bicyclic analogs like bicyclo[4.1.0]heptane, which may improve metabolic stability .
- The 3-oxo group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in covalent inhibitor design), unlike the 3-aza analog (CAS 1781848-83-6), which offers a basic nitrogen for hydrogen bonding .
Functional Group Variations :
- Hydroxyl-containing analogs (e.g., CAS 225641-84-9) prioritize solubility and hydrogen-bonding interactions but lack the spirocyclic rigidity of the target compound .
- Piperidine-based carbamates (e.g., CAS 1270019-92-5) are more flexible and commonly used in central nervous system (CNS) drug design due to their blood-brain barrier permeability .
Synthetic Accessibility :
- The target compound’s spirocyclic framework requires multistep synthesis, including ring-closing metathesis or cycloaddition reactions, whereas bicyclic analogs (e.g., bicyclo[4.1.0]heptane) are often synthesized via strain-driven ring-opening strategies .
Q & A
Q. How can synthetic routes for tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate be optimized to improve yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in solvents like THF or DMF to enhance nucleophilic substitution efficiency .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound .
- Automation : Continuous flow reactors can improve reproducibility and reduce side reactions in large-scale syntheses .
Q. What spectroscopic techniques are most effective for characterizing the spirocyclic core of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify spirocyclic connectivity and carbamate functionality. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~155 ppm for carbamate) .
- IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and spirocyclic ether/amine vibrations .
- X-ray Crystallography : Use SHELXL or OLEX2 for structural elucidation, resolving bond angles and spatial arrangement .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 3-oxo group in spiro[5.5]undecane derivatives?
Methodological Answer:
- DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attacks at the 3-oxo position) using Gaussian or ORCA software. Compare activation energies for ketone vs. carbamate reactivity .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the oxo group .
Q. What strategies resolve contradictions in biological activity data for structurally similar spirocyclic carbamates?
Methodological Answer:
Q. How can the stereochemical stability of the spirocyclic system be assessed under physiological conditions?
Methodological Answer:
- Chiral HPLC : Monitor racemization using a Chiralpak AD-H column (hexane/isopropanol eluent) at 37°C .
- Kinetic Studies : Track half-life of enantiomers in PBS buffer (pH 7.4) via circular dichroism (CD) spectroscopy .
Mechanistic and Analytical Challenges
Q. What experimental approaches elucidate the mechanism of carbamate deprotection in acidic/basic conditions?
Methodological Answer:
Q. How do spirocyclic constraints influence conformational dynamics in solution?
Methodological Answer:
- Variable-Temperature NMR : Measure ΔG for ring puckering transitions (e.g., chair-boat interconversion) using coalescence temperature analysis .
- Molecular Dynamics (MD) : Simulate flexibility of the spiro[5.5] system in explicit solvent (e.g., water, DMSO) using GROMACS .
Comparative and Validation Studies
Q. How does this compound compare to tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in terms of reactivity?
Methodological Answer:
- Competitive Reactions : React both compounds with LiAlH₄; monitor reduction of 3-oxo vs. carbamate groups via TLC and ¹H NMR .
- Electrophilicity Parameters : Calculate Fukui indices (f⁻) for electrophilic sites using DFT to predict regioselectivity .
Q. What validation protocols ensure batch-to-batch consistency in spirocyclic carbamate synthesis?
Methodological Answer:
- QC Metrics : Enforce ≤2% impurity thresholds via HPLC (C18 column, acetonitrile/water gradient) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to confirm shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
